![molecular formula C17H11N3O B189429 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 737-54-2](/img/structure/B189429.png)
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (4-OH-DPC) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyrimidinecarbonitrile, a heterocyclic compound consisting of a pyrimidine ring with a carbonitrile group attached to the 6-position. 4-OH-DPC has been used in various studies in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile serves as a foundational chemical in the synthesis of diverse heterocyclic compounds, offering a pathway to explore new materials with potential therapeutic importance. A notable application involves its derivative, 1,3-diphenyl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, synthesized through the reaction with anthranilic acid and polyphosphoric acid, yielding products with significant biological activity. This synthesis demonstrates the compound's versatility in creating biologically potent pyrimido[4,5-b]quinolines with potential therapeutic applications, reflecting its importance in medicinal chemistry and pharmaceutical research (Nandha kumar et al., 2001).
Medicinal Chemistry and Biological Activities
The broader family of pyrimidine compounds, to which 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile belongs, exhibits a wide range of pharmacological activities. Pyrimidines are known for their roles in anti-inflammatory, antimicrobial, anticancer, and other therapeutic areas. Research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives highlights their significance. For instance, various pyrimidines have shown potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This underlines the utility of pyrimidine derivatives in designing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Optoelectronic Applications
Beyond medicinal applications, pyrimidine and its derivatives have also found use in the field of optoelectronics. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications. These applications highlight the versatility of pyrimidine derivatives in crossing the boundaries from pharmaceutical science to material science and engineering, underscoring the broad utility of compounds like 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (Lipunova et al., 2018).
properties
IUPAC Name |
6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBPYXICVIGMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355829 |
Source
|
Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |
CAS RN |
737-54-2 |
Source
|
Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.